6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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Overview
Description
6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a tetrahydropyridinyl group in the structure may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the tetrahydropyridinyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the fluorine atom or the nitrogen-containing ring, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the tetrahydropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated ring system.
Scientific Research Applications
6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the fluorine atom and the tetrahydropyridinyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A simpler analog with only the fluorine atom on the indole ring.
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the fluorine atom but has the tetrahydropyridinyl group.
Other Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin, which have different substituents on the indole ring.
Uniqueness
The unique combination of the fluorine atom and the tetrahydropyridinyl group in 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may confer distinct chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C16H19FN2 |
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Molecular Weight |
258.33 g/mol |
IUPAC Name |
6-fluoro-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19FN2/c1-11(2)19-7-5-12(6-8-19)15-10-18-16-9-13(17)3-4-14(15)16/h3-5,9-11,18H,6-8H2,1-2H3 |
InChI Key |
OCLHXXYACLRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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